molecular formula C8H15N B2656257 N-(1-Cyclopropylethyl)cyclopropanamine CAS No. 926185-71-9

N-(1-Cyclopropylethyl)cyclopropanamine

Cat. No.: B2656257
CAS No.: 926185-71-9
M. Wt: 125.215
InChI Key: LZSVPZOUKYTYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a single cyclopropyl group attached to an amine.

    Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.

    Cyclopropylcarbinol: Features a cyclopropyl group attached to a hydroxyl group.

Uniqueness

N-(1-Cyclopropylethyl)cyclopropanamine is unique due to its dual cyclopropane rings, which impart distinct chemical properties and reactivity compared to its simpler analogs .

Biological Activity

N-(1-Cyclopropylethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by cyclopropane rings, which are known for their strain and unique electronic properties. The synthesis of this compound typically involves:

  • Formation of Cyclopropylamine : Cyclopropylamine serves as a precursor, which can be synthesized through various methods, including the reaction of cyclopropyl halides with amines.
  • Alkylation Reactions : The introduction of the cyclopropylethyl group can be achieved via alkylation techniques involving nucleophilic substitution reactions.

2.1 Antiproliferative Properties

Research has shown that derivatives of cyclopropanamine can exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study evaluated several cyclopropane derivatives and found that certain compounds inhibited the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells . This suggests a potential therapeutic window for targeting cancer cells while sparing healthy tissues.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Modulation : Compounds in this class have been reported to interact with G-protein coupled receptors (GPCRs), including cannabinoid receptors, which play a role in pain modulation and other physiological processes .
  • Enzyme Inhibition : Cyclopropylamines may act as mechanism-based inhibitors for enzymes such as cytochrome P450, affecting drug metabolism and clearance .

3.1 Case Studies

Several studies have explored the pharmacological effects of this compound and its derivatives:

  • Antitumor Activity : In vitro studies demonstrated that certain derivatives exhibited potent antitumor activity against various cancer cell lines, indicating their potential use in cancer therapy .
  • Pain Management : Research indicates that compounds with similar structures have shown efficacy in models of inflammatory pain, suggesting that this compound may also possess analgesic properties .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of cyclopropanamine derivatives. Key points include:

  • Cyclopropane Ring Influence : The presence of the cyclopropane ring contributes to increased binding affinity to biological targets due to its conformational rigidity.
  • Substituent Effects : Variations in substituents on the cyclopropane ring can significantly influence pharmacological properties, including potency and selectivity.

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its unique structure and diverse biological activities. Its potential applications in cancer therapy and pain management warrant additional research to fully elucidate its mechanisms of action and optimize its therapeutic profile.

Tables

Activity Effect Cell Line/Model
AntiproliferativeSignificant inhibitionU937 human myeloid leukemia
AnalgesicPain reliefInflammatory pain models
Enzyme inhibitionCytochrome P450 inhibitionVarious metabolic studies

Properties

IUPAC Name

N-(1-cyclopropylethyl)cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSVPZOUKYTYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.